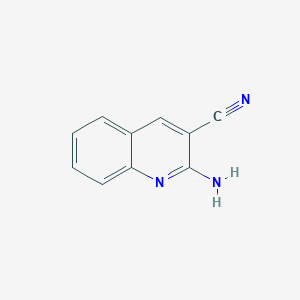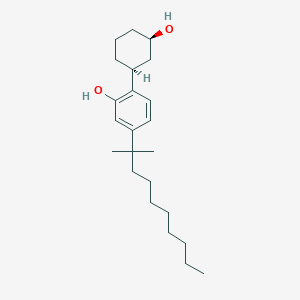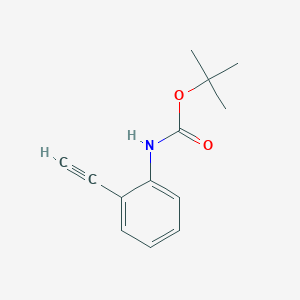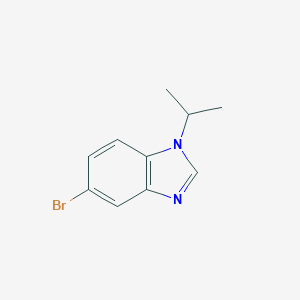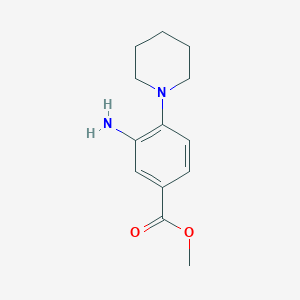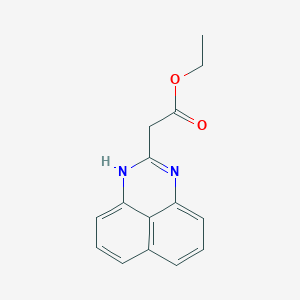
ethyl 1H-perimidin-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-perimidin-2-ylacetate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a perimidinone ring system. This compound has gained attention due to its potential as a therapeutic agent, as well as its use in various fields of research. In
Mecanismo De Acción
The mechanism of action of ethyl 1H-perimidin-2-ylacetate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1H-perimidin-2-ylacetate has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1H-perimidin-2-ylacetate in lab experiments is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another advantage is its use as a probe in biochemical assays to study protein-ligand interactions. However, a limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on ethyl 1H-perimidin-2-ylacetate could focus on further exploring its potential as a therapeutic agent for inflammatory and cancer-related diseases. In addition, it could be used as a probe in biochemical assays to study protein-ligand interactions. Further studies could also investigate the mechanism of action of this compound and its potential side effects. Finally, future research could focus on improving the synthesis method to increase the yield and purity of the compound.
Métodos De Síntesis
The synthesis of ethyl 1H-perimidin-2-ylacetate involves the reaction of ethyl 2-oxo-4-phenylbutanoate with 2-aminopyridine in the presence of a catalyst. This reaction results in the formation of ethyl 1H-perimidin-2-ylacetate as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 1H-perimidin-2-ylacetate has been studied for its potential use as a therapeutic agent. It has shown promise as an anti-inflammatory and anti-cancer agent in preclinical studies. In addition, this compound has been used as a probe in various biochemical assays to study protein-ligand interactions.
Propiedades
Número CAS |
43183-27-3 |
|---|---|
Nombre del producto |
ethyl 1H-perimidin-2-ylacetate |
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 2-(1H-perimidin-2-yl)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17) |
Clave InChI |
IUUXCTCHIRKLJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canónico |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



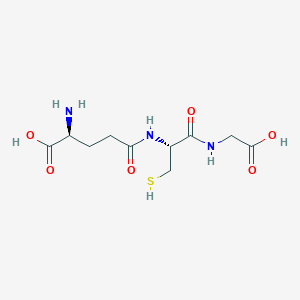

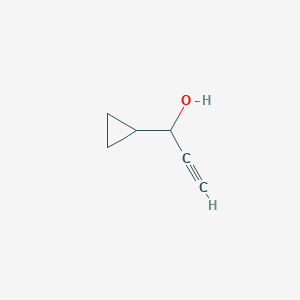
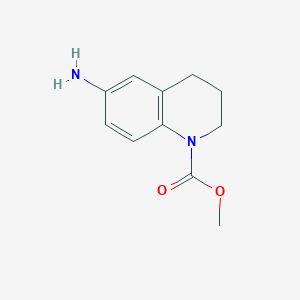
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
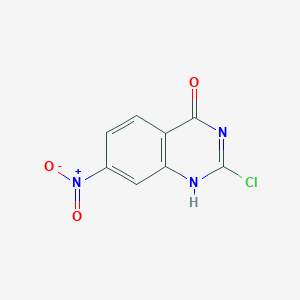
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
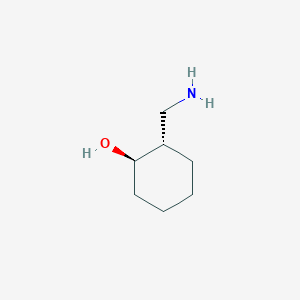
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
